molecular formula C7H2Br2F5NO B1409171 2,4-Dibromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine CAS No. 1227605-09-5

2,4-Dibromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine

Cat. No.: B1409171
CAS No.: 1227605-09-5
M. Wt: 370.9 g/mol
InChI Key: XVHHIJBOWKOSPC-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a pyridine derivative followed by the introduction of difluoromethoxy and trifluoromethyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2,4-Dibromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.

    Materials Science: It is employed in the creation of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The trifluoromethyl group, in particular, contributes to the compound’s stability and lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-(trifluoromethyl)pyridine
  • 3-Difluoromethoxy-6-(trifluoromethyl)pyridine
  • 2,4-Dibromo-3-methoxy-6-(trifluoromethyl)pyridine

Uniqueness

2,4-Dibromo-3-difluoromethoxy-6-(trifluoromethyl)pyridine is unique due to the combination of bromine, difluoromethoxy, and trifluoromethyl groups on the pyridine ring. This specific arrangement of substituents imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and reactivity.

Properties

IUPAC Name

2,4-dibromo-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F5NO/c8-2-1-3(7(12,13)14)15-5(9)4(2)16-6(10)11/h1,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHHIJBOWKOSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)Br)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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